
6-Chloro-2-benzoxazolinone
Overview
Description
6-Chloro-2-benzoxazolinone is a chemical compound with the molecular formula C7H4ClNO2 and a molecular weight of 169.57 g/mol . It is a derivative of benzoxazolinone and is known for its broad spectrum of biological activity. This compound is used as a precursor in the synthesis of herbicides, insecticides, and fungicides .
Preparation Methods
6-Chloro-2-benzoxazolinone can be synthesized through various methods. One common method involves the Hofmann rearrangement of salicylamide using trichloroisocyanuric acid as the chlorinating agent . This method is efficient and allows for the preparation of large quantities of the compound. The reaction conditions typically involve the use of organic solvents such as acetone, acetonitrile, ethyl acetate, methanol, and toluene .
Chemical Reactions Analysis
6-Chloro-2-benzoxazolinone undergoes several types of chemical reactions, including hydrolysis, substitution, and rearrangement reactions. For example, it can be hydrolyzed by the enzyme CDHB hydrolase to form 2-amino-5-chlorophenol . This compound can also react with triphenylphosphine and dialkyl acetylenedicarboxylates to form stable phosphorus ylides . The reaction conditions for these transformations often involve the use of organic solvents and specific temperature and pH conditions.
Scientific Research Applications
Pharmaceutical Applications
2.1 Antibacterial Activity
Recent studies have demonstrated that derivatives of benzoxazolinone, including CDHB, exhibit significant antibacterial properties. Research indicates that certain synthesized compounds derived from CDHB show potent activity against various pathogens such as Escherichia coli, Bacillus subtilis, and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) were evaluated, revealing promising results for the development of new antibacterial agents .
Table 1: Antibacterial Activity of CDHB Derivatives
Compound Name | MIC (µg/mL) | MBC (µg/mL) | Active Against |
---|---|---|---|
Compound A | 5 | 10 | E. coli |
Compound B | 10 | 20 | S. aureus |
Compound C | 15 | 30 | B. subtilis |
2.2 Synthesis of Pharmaceutical Intermediates
CDHB serves as a versatile intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for modifications that lead to the development of new drugs targeting different diseases, particularly those requiring specific biological activity profiles .
Agrochemical Applications
3.1 Herbicide and Insecticide Development
As a precursor in the synthesis of agrochemicals, CDHB is integral to the formulation of herbicides and insecticides. Its derivatives are designed to enhance efficacy against pests and weeds while minimizing environmental impact. Studies have shown that these compounds can effectively disrupt pest life cycles and inhibit weed growth, making them valuable tools in modern agriculture .
3.2 Allelochemical Properties
CDHB and its derivatives are also recognized for their allelochemical properties, which help in plant defense mechanisms against pathogens and herbivores. These compounds can induce stress responses in neighboring plants, thereby providing a competitive advantage in ecological settings .
Environmental Applications
4.1 Biodegradation Studies
Research has identified microbial pathways capable of degrading CDHB, which is crucial for bioremediation efforts aimed at reducing environmental pollution caused by agrochemical runoff. The metabolic pathways involving microorganisms such as Pigmentiphaga sp. DL-8 have been characterized, revealing insights into how CDHB can be effectively broken down in contaminated environments .
Table 2: Biodegradation Pathway of CDHB
Microorganism | Enzyme Involved | Substrate Degradation Rate |
---|---|---|
Pigmentiphaga DL-8 | CbaA | High |
Mechanism of Action
The mechanism of action of 6-Chloro-2-benzoxazolinone involves its transformation into 2-amino-5-chlorophenol by the enzyme CDHB hydrolase . This transformation allows the compound to be utilized as a carbon source by certain microorganisms. The enzyme CDHB hydrolase is a metal-dependent hydrolase that contains a signature metal-binding motif and conserved amino acid residues that serve as proton donors and acceptors .
Comparison with Similar Compounds
6-Chloro-2-benzoxazolinone is similar to other benzoxazolinone derivatives, such as 2-benzoxazolinone and 5-chloro-2-benzoxazolinone . it is unique in its ability to be transformed into 2-amino-5-chlorophenol by specific microorganisms . This unique property makes it a valuable compound for research in environmental degradation and the synthesis of biologically active compounds.
Biological Activity
6-Chloro-2-benzoxazolinone (CDHB) is a compound that has garnered significant attention due to its broad spectrum of biological activities, particularly in agricultural applications as a precursor for herbicides, insecticides, and fungicides. This article delves into the biological activity of CDHB, exploring its metabolic pathways, enzymatic degradation, and potential applications in bioremediation and agriculture.
Overview of this compound
CDHB is a derivative of benzoxazolinones, which are known for their role as allelochemicals in plants. These compounds can influence plant interactions with their environment, particularly in response to stressors such as pathogen attacks or tissue damage. The synthesis of CDHB is integral to the development of various agrochemicals that target pest and weed management.
Metabolic Pathways and Degradation
Recent studies have highlighted the metabolic pathways involved in the degradation of CDHB by specific microorganisms. Notably, Pigmentiphaga sp. strain DL-8 can transform CDHB into 2-amino-5-chlorophenol (2A5CP), utilizing it as a carbon source for growth. The key enzyme responsible for this transformation is CDHB hydrolase (CbaA), which exhibits high specificity and activity towards CDHB.
Enzymatic Properties of CbaA
The biochemical properties of CbaA have been characterized in detail:
- Specific Activity : 5,900 U·mg protein
- Kinetic Parameters :
- Optimal Conditions :
- pH: 9.0
- Temperature: 55°C
CbaA's activity can be reactivated by metal ions such as Mg, Ni, Ca, or Zn after being rendered inactive in the absence of these metals .
Herbicidal Properties
CDHB exhibits significant herbicidal activity against various plant species. Research has shown that derivatives of benzoxazolinones can inhibit photosynthesis, leading to reduced chlorophyll content in sensitive plant species like Chlorella. The effectiveness of CDHB as a herbicide can be quantified using the effective dose (ED50), which varies depending on the specific application and target organism.
Compound | ED50 (mg/L) | Target Species |
---|---|---|
CDHB | 2.5 | Various plants |
2-Methylthiobenzoxazole | 1.5 | Sensitive test plants |
3-Alkylbenzozolinones | Varies | Various plants |
Antibacterial Activity
In addition to its herbicidal properties, CDHB and its derivatives have demonstrated antibacterial activity against several pathogens. For instance, synthesized compounds based on benzoxazolinones were tested for their minimum inhibitory concentration (MIC) against Gram-positive and Gram-negative bacteria.
Compound | MIC (µg/mL) | Active Against |
---|---|---|
Benzoxazolinone Derivative A | 32 | Escherichia coli |
Benzoxazolinone Derivative B | 64 | Staphylococcus aureus |
Benzoxazolinone Derivative C | 128 | Salmonella Enteritidis |
These findings suggest that benzoxazolinone derivatives could serve as potential candidates for developing new antibacterial agents .
Case Studies
- Bioremediation Potential : A study demonstrated the effectiveness of Pigmentiphaga sp. strain DL-8 in degrading CDHB in contaminated environments. The strain's ability to utilize CDHB as a carbon source indicates its potential application in bioremediation efforts aimed at reducing environmental pollution caused by agricultural runoff .
- Agricultural Applications : Field trials have shown that formulations containing CDHB can effectively control weed populations without adversely affecting crop yields. This dual functionality enhances its appeal as an environmentally friendly alternative to traditional herbicides .
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for identifying 6-chloro-2-benzoxazolinone in environmental samples?
- Methodology : Use high-resolution mass spectrometry (HRMS) to confirm the molecular ion peak at m/z 169.565 (C₇H₄ClNO₂) . Pair with infrared spectroscopy (IR) to detect characteristic carbonyl (C=O) and aromatic stretching bands. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) can resolve structural features, such as the chloro-substituted benzoxazole ring .
- Data Validation : Cross-reference spectra with the NIST Chemistry WebBook for standardized comparisons .
Q. How can researchers synthesize this compound for laboratory studies?
- Synthetic Pathway : Start with 2-hydroxybenzoxazole, introduce chlorine via electrophilic substitution using Cl₂ or N-chlorosuccinimide (NCS) under controlled pH (~7–9) to avoid over-chlorination. Purify via recrystallization in ethanol/water mixtures .
- Quality Control : Confirm purity via melting point analysis (reported range: 226–228°C) and HPLC with UV detection at 254 nm .
Advanced Research Questions
Q. What metabolic pathways degrade this compound in microbial systems, and what enzymes are involved?
- Key Pathway : Pigmentiphaga sp. strain DL-8 hydrolyzes this compound into 2-amino-5-chlorophenol (2A5CP) via the metal-dependent hydrolase CbaA .
- Enzyme Characterization :
- Activity : CbaA exhibits a kcat of 8,500 s⁻¹ and Km of 0.29 mM for this compound .
- Cofactor Requirement : Reactivation of apo-CbaA requires Mg²⁺, Ni²⁺, Ca²⁺, or Zn²⁺ .
Q. How do thermodynamic properties of this compound derivatives influence their environmental persistence?
- Thermodynamic Analysis :
- Enthalpy of Formation : Gas-phase ΔHf° = −215.6 ± 2.1 kJ/mol (experimental) vs. −217.9 kJ/mol (DFT calculations) .
- Sublimation Enthalpy : ΔHsub° = 98.3 ± 0.5 kJ/mol at 298.15 K .
Q. How can researchers resolve contradictions in reported degradation rates of this compound across studies?
- Conflict Analysis :
Properties
IUPAC Name |
6-chloro-3H-1,3-benzoxazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO2/c8-4-1-2-5-6(3-4)11-7(10)9-5/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MATCZHXABVLZIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)OC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2041545 | |
Record name | 6-Chloro-2,3-dihydrobenzoxazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2041545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19932-84-4 | |
Record name | 6-Chloro-2,3-dihydrobenzoxazol-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19932-84-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-2,3-dihydrobenzoxazol-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019932844 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Chlorobenzoxazolone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26191 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Chloro-2,3-dihydrobenzoxazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2041545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Chloro-2,3-dihydrobenzoxazol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 6-CHLORO-2,3-DIHYDROBENZOXAZOL-2-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PG1JLE50LE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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